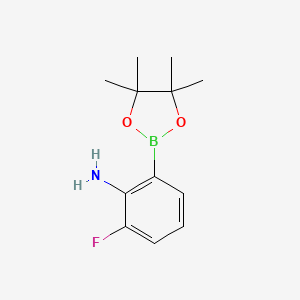

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Vue d'ensemble

Description

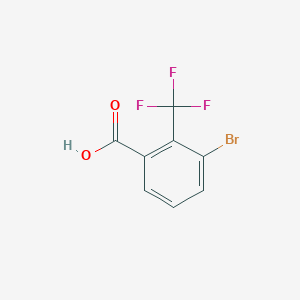

“2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is an important boric acid derivative . It is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The synthesis method is shown in Scheme 1 .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . DFT is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Crystal Structure Studies

Research on compounds related to 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has focused on synthesis and structural analysis. Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopy and X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates and confirmed their structures through various spectroscopic techniques and X-ray diffraction, accompanied by DFT studies (Huang et al., 2021).

Fluorescence Probes

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes showed varying fluorescence responses to hydrogen peroxide, highlighting the importance of electron-withdrawing or donating groups in these systems (Lampard et al., 2018).

Applications in Batteries

Kucuk and Abe (2020) explored the use of boron-based compounds as electrolyte additives in fluoride shuttle batteries. They examined the effects of acidity strength of borates on electrochemical compatibility, finding that certain borates enhanced battery performance (Kucuk & Abe, 2020).

Detection of Hydrogen Peroxide Vapor

Fu et al. (2016) developed an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor. They introduced functional groups to boron ester, enhancing the sensing performance for hydrogen peroxide vapor detection (Fu et al., 2016).

Synthesis of Biologically Active Compounds

Gug et al. (2005) achieved the synthesis of biologically active 6-aminophenanthridines through a Suzuki–Miyaura coupling reaction, demonstrating the use of compounds related to 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in the synthesis of prions inhibitors (Gug et al., 2005).

Mécanisme D'action

Orientations Futures

The compound has a wide range of applications due to its unique structure and properties . It is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . These characteristics suggest that the compound and its derivatives have a promising future in various fields, especially in medicine and chemical synthesis .

Propriétés

IUPAC Name |

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMALTZPYKLWHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)